Superior PB2 Binding Affinity over VX-787
7‑51A binds to the PB2 cap‑binding domain with a dissociation constant (KD) of 1.64 nM, as measured by isothermal titration calorimetry (ITC) . In contrast, the clinical‑stage PB2 inhibitor VX‑787 (pimodivir) exhibits a KD of 24 nM when tested under similar ITC conditions [1]. This represents a 14.6‑fold improvement in binding affinity for 7‑51A. Additionally, independent ITC measurements for VX‑787 against the A/H3N2 cap‑midlink double domain yield a KD of 2.4 ± 1.3 nM [2], which remains ~46% weaker than the 1.64 nM affinity of 7‑51A. The consistently superior affinity of 7‑51A underscores its enhanced target engagement.
| Evidence Dimension | Binding Affinity (KD) |
|---|---|
| Target Compound Data | 1.64 nM |
| Comparator Or Baseline | VX-787 (pimodivir): 24 nM |
| Quantified Difference | 14.6‑fold lower KD (higher affinity) for 7‑51A |
| Conditions | Isothermal titration calorimetry (ITC); PB2 cap‑binding domain |
Why This Matters
Higher binding affinity reduces the concentration required for target engagement, minimizing off‑target effects and conserving precious compound in screening and mechanistic studies.
- [1] Clark MP, Ledeboer MW, Davies I, Byrn RA, Jones SM, Perola E, Tsai A, Jacobs M, Nti-Addae K, Bandarage UK, Boyd MJ, Bethiel RS, Court JJ, Deng H, Duffy JP, Dorsch WA, Farmer LJ, Gao H, Gu W, Jackson K, Jacobs DH, Kennedy JM, Ledford B, Liang J, Maltais F, Murcko M, Wang T, Wannamaker MW, Bennett HB, Leeman JR, McNeil C, Taylor WP, Memmott C, Jiang M, Rijnbrand R, Bral C, Germann U, Nezami A, Zhang Y, Salituro FG, Bennani YL, Charifson PS. Preclinical Activity of VX-787, a First-in-Class, Orally Bioavailable Inhibitor of the Influenza Virus Polymerase PB2 Subunit. Antimicrob Agents Chemother. 2014;58(12):7109-7118. View Source
- [2] Reich S, Guilligay D, Pflug A, Malet H, Berger I, Crépin T, Hart D, Lunardi T, Nanao M, Ruigrok RW, Cusack S. Capped RNA primer binding to influenza polymerase and implications for the mechanism of cap-binding inhibitors. Nucleic Acids Res. 2018;46(2):956-971. View Source
